![molecular formula C15H15NO3S B2654411 N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide CAS No. 1859-70-7](/img/structure/B2654411.png)
N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide, also known as N-(2-acetyl-phenyl)-p-toluenesulfonamide (APTS), is a commonly used reagent in biochemistry and molecular biology. It is a sulfonamide derivative and is used in a variety of applications, including protein sequencing, DNA sequencing, and glycan analysis.
Scientific Research Applications
Antimicrobial and Antiproliferative Agents
Research on sulfonamide derivatives, including N-(2-acetylphenyl)-4-methylbenzene-1-sulfonamide, has shown promising antimicrobial and antiproliferative properties. A study by Abd El-Gilil (2019) explored the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties, demonstrating significant cytotoxic activity against human cell lines such as lung (A-549) and liver carcinoma (HepG2), along with antimicrobial effectiveness. These findings suggest a potential for these compounds in developing new treatments targeting cancer and bacterial infections (Abd El-Gilil, 2019).
Enzyme Inhibitory Activity for Alzheimer’s Disease
Another significant application of sulfonamide derivatives is their potential in treating neurological disorders like Alzheimer's disease. Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating that these compounds could inhibit acetylcholinesterase, a key enzyme involved in the pathology of Alzheimer's. The study highlights the therapeutic potential of sulfonamide derivatives as acetylcholinesterase inhibitors, offering a promising avenue for Alzheimer's disease treatment (Abbasi et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-(2-acetylphenyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-11-7-9-13(10-8-11)20(18,19)16-15-6-4-3-5-14(15)12(2)17/h3-10,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESFPNZPXZYZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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